5-Bromooxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of oxazoles and pyridines. This compound features a fused bicyclic structure comprising an oxazole ring and a pyridine ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry. The presence of the bromine atom enhances its reactivity and makes it a valuable intermediate in organic synthesis.
5-Bromooxazolo[4,5-b]pyridine is classified as a heterocyclic aromatic compound. Its classification can be broken down as follows:
The synthesis of 5-bromooxazolo[4,5-b]pyridine can be achieved through several methods, primarily involving cyclization reactions. One common approach includes the reaction of 2-bromo-3-picoline with appropriate reagents under controlled conditions to form the oxazole-pyridine structure.
For instance, one reported method involves the treatment of 2-bromo-3-picoline with an appropriate thiol in the presence of a base, followed by oxidative cyclization to yield 5-bromooxazolo[4,5-b]pyridine .
The molecular structure of 5-bromooxazolo[4,5-b]pyridine consists of a fused oxazole and pyridine ring system. The bromine atom is typically located at the 5-position of the oxazole ring.
5-Bromooxazolo[4,5-b]pyridine participates in various chemical reactions due to its electrophilic nature. Key reactions include:
The mechanism of action for 5-bromooxazolo[4,5-b]pyridine typically involves:
Data from studies indicate that the presence of bromine significantly influences both nucleophilicity and electrophilicity during these reactions .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed for characterization .
5-Bromooxazolo[4,5-b]pyridine has several notable applications:
Oxazolo[4,5-b]pyridines represent a privileged scaffold in heterocyclic chemistry due to their diverse pharmacological profiles. These bicyclic systems merge the oxazole ring's metabolic stability with the pyridine ring's hydrogen-bonding capacity, creating a versatile pharmacophore. Recent studies highlight their significance across multiple therapeutic domains:
Table 1: Therapeutic Applications of Oxazolo[4,5-b]pyridine Derivatives
Therapeutic Area | Key Derivatives | Biological Activity |
---|---|---|
Anti-inflammatory | Piperazine-substituted oxazolo[4,5-b]pyridines | α7 nAChR modulation |
Antibacterial | 2-(Phenyl)oxazolo[4,5-b]pyridines | Staphylococcus aureus inhibition |
Antitumor | 2-(4-Alkylphenyl)oxazolo[4,5-b]pyridines | hTopo IIα inhibition (IC₅₀ = 0.28 μM) |
Antiparasitic | 3-(Oxazolo[4,5-b]pyridin-2-yl)-3-furoylanilides | Trypanosoma brucei rhodesiense inhibition |
Bromination at the C5 position of oxazolo[4,5-b]pyridine (e.g., 5-bromooxazolo[4,5-b]pyridine, C₆H₃BrN₂O) profoundly alters molecular properties critical for bioactivity:
Table 2: Molecular Properties of 5-Bromooxazolo[4,5-b]pyridine
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₆H₃BrN₂O | Confirmed via PubChem CID 84668630 |
SMILES | C1=CC(=NC2=C1OC=N2)Br | Specifies atomic connectivity [3] |
InChI Key | SFEIWPWYOWZTFZ-UHFFFAOYSA-N | Unique identifier for molecular structure |
Predicted CCS (Ų) | 127.8 ([M+H]⁺) | Indicates gas-phase ion mobility [3] |
Halogen Bond Donor Capacity | Yes | Facilitates protein-ligand interactions |
Synthetic methodologies for oxazolo[4,5-b]pyridines have evolved from classical cyclocondensations to modern catalytic strategies:
Table 3: Evolution of Key Synthetic Methods
Era | Method | Conditions | Limitations/Advantages |
---|---|---|---|
Pre-2000 | Acid-catalyzed cyclodehydration | P₂O₅, POCl₃, 100–150°C | Harsh conditions; moderate yields (40–60%) |
1990s | Photochemical rearrangement | UV light, benzene | Low yields (<50%); specialized equipment |
2000s | Imidophosphorane cyclocondensation | Refluxing anisole, DDQ oxidation | Higher yields (70–85%); dihydro intermediates |
2010s–Present | Suzuki coupling/oxidative cyclization | Pd(PPh₃)₄, K₂CO₃; Br₂, DCM | Regioselective; adaptable to parallel synthesis |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7